1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylsulfanyl group, and a thiadiazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The chlorophenyl group is then attached, and the final step involves the formation of the pyridazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.
Hydrolysis: Acidic or basic conditions can hydrolyze the compound, breaking it down into its constituent parts
Scientific Research Applications
1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups can target specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The ethylsulfanyl and thiadiazole groups play a crucial role in these interactions, as they can form hydrogen bonds or engage in hydrophobic interactions with target molecules .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-amino-1-(3-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound shares the chlorophenyl and ethylsulfanyl groups but differs in its core structure.
1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-phenyl-1H-imidazole: This compound has a similar chlorophenyl and ethylsulfanyl group but features an imidazole ring instead of a pyridazine ring.
Properties
Molecular Formula |
C15H12ClN5O2S2 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C15H12ClN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23) |
InChI Key |
WAYJENLRYUETDB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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